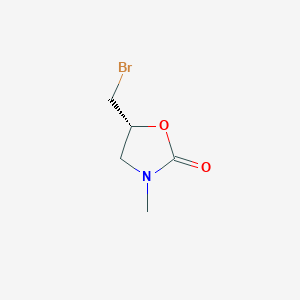

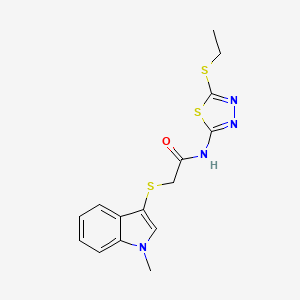

![molecular formula C15H17ClN6O2 B2872976 2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 878063-19-5](/img/structure/B2872976.png)

2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with various functional groups, including a 3-chloro-4-methoxyphenyl group and an ethanol group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic system, and the compound also contains a phenyl ring and an ethanol group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors against PARP-1, a protein involved in DNA repair .科学的研究の応用

Facile Synthesis and Biological Activities

A study by Kaping et al. (2016) discusses an environmentally benign synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which may relate to the structural family of the mentioned compound. The synthesis process utilizes ultrasound irradiation and KHSO4 in aqueous media, offering a simple and efficient route. The synthesized compounds were evaluated for anti-inflammatory and anti-cancer activities, showing promising results. This research highlights the compound's potential in developing new therapeutic agents with anti-inflammatory and anti-cancer properties (Kaping et al., 2016).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. The study found that these compounds exhibit promising activities, suggesting the potential therapeutic applications of the mentioned compound and its derivatives in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Charge Transfer Complex Studies

Al-Attas et al. (2009) investigated the charge transfer complexes formed between various heterocyclic amines and chloranilic acid in ethanol. This study, focusing on the spectroscopic characteristics and stability of these complexes, can provide insights into the electronic properties of compounds structurally related to the mentioned compound, potentially contributing to the development of novel materials or analytical methods (Al-Attas et al., 2009).

Green Chemistry Approaches

Zolfigol et al. (2013) reported a green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This approach, emphasizing environmentally friendly synthesis processes, could be relevant for creating derivatives of the compound , aligning with the principles of green chemistry (Zolfigol et al., 2013).

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with proteins such asNFκB sub-unit p65 and dihydrofolate reductase (DHFR) . These proteins play crucial roles in cellular processes such as inflammation and cell growth, respectively.

Mode of Action

For instance, one compound was found to augment p65 phosphorylation and abrogate IκB , leading to the induction of pro-inflammatory cytokines .

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence pathways related toinflammation and cell growth .

Pharmacokinetics

For instance, one compound’s affinity for a lipid environment allows it to diffuse easily into cells .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may have effects on cellular processes such asinflammation and cell growth .

特性

IUPAC Name |

2-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(20-15(21-14)17-5-6-23)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOVMDFYIMFAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2872894.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2872896.png)

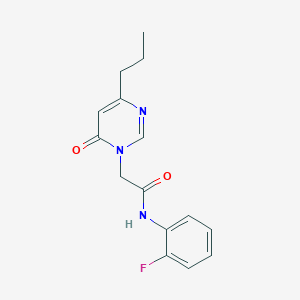

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

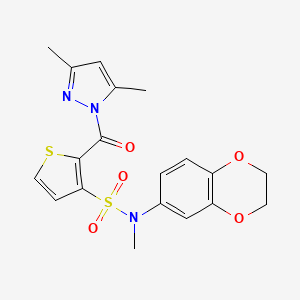

![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)

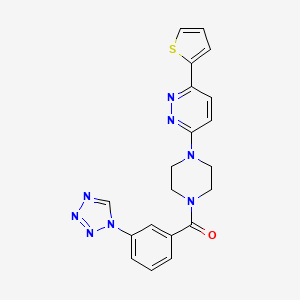

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)

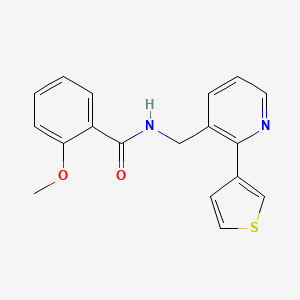

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)